7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-9-4-5-10-11(15(19)20)8-14(18-13(10)7-9)12-3-1-2-6-17-12/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWBFUHWIXQEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminopyridine with a fluorinated benzaldehyde derivative under acidic conditions to form the quinoline ring system. The carboxylic acid group is then introduced through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the carboxylic acid group.
Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline derivatives.
Scientific Research Applications
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, it has been studied as a potential inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family, recognized for its diverse biological activities. The molecular formula of this compound is C15H9FN2O2, and it features a fluorine atom at the 7-position and a pyridine ring at the 2-position, which contribute to its unique chemical properties and potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The primary mechanism of action for this compound involves its role as an inhibitor of topoisomerase II , an essential enzyme in DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the normal process of DNA replication, leading to cell death, which is particularly beneficial in cancer treatment.
Antimicrobial Properties
Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity . Studies have shown that these compounds can effectively inhibit various bacterial strains and fungi. For instance, minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.15 to 3.0 μg/mL against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially increasing its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound is another area of significant interest. Its ability to inhibit topoisomerase II contributes to its effectiveness against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .
Case Study: Anticancer Efficacy
A study involving the evaluation of several quinoline derivatives highlighted the efficacy of this compound against human tumor cell lines. The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in various cancer types .
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| This compound | 5.3 | HeLa |
| Other Quinoline Derivative | 10.1 | HCT116 |
| Another Compound | 8.7 | A375 |
Antimicrobial Activity Assessment
In a comparative study assessing antimicrobial activities, derivatives similar to this compound were evaluated against various pathogens. The results indicated that modifications at the 7-position significantly influenced their antimicrobial spectrum and potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 0.15 |
| Staphylococcus aureus | 0.3 |
| Escherichia coli | 0.7 |
| Haemophilus influenzae | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
